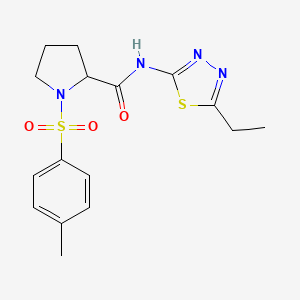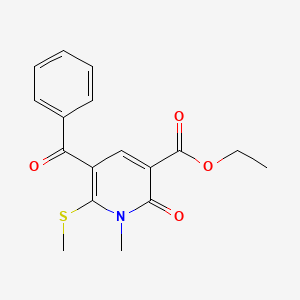![molecular formula C19H20N6O B12210935 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- CAS No. 902139-77-9](/img/structure/B12210935.png)
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Fusion with Pyrimidine Ring: The pyrazole ring is then fused with a pyrimidine ring through a cyclization reaction. This can be achieved using various reagents and conditions, such as the use of iodine in glacial acetic acid.
Substitution Reactions: The final step involves the introduction of the N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- substituents through substitution reactions. This can be done using appropriate aryl halides and furanyl methyl groups under suitable conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of various enzymes and receptors involved in diseases such as cancer and inflammation.
Biological Research: It is used in biological research to study its effects on cellular processes, including cell cycle regulation and apoptosis.
Chemical Biology: The compound is used as a tool in chemical biology to probe the function of specific proteins and pathways.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their activity . This inhibition can lead to the disruption of cellular processes such as cell cycle progression and apoptosis . The compound may also interact with other proteins and pathways, depending on its specific structure and substituents .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine: This compound lacks the N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- substituents, which may affect its biological activity and specificity.
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl): This compound lacks the 1-methyl substituent, which may influence its binding affinity and selectivity.
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl): This compound lacks both the N6-(2-furanylmethyl) and 1-methyl substituents, which may alter its overall biological profile.
Properties
CAS No. |
902139-77-9 |
|---|---|
Molecular Formula |
C19H20N6O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-N-(2,5-dimethylphenyl)-6-N-(furan-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H20N6O/c1-12-6-7-13(2)16(9-12)22-17-15-11-21-25(3)18(15)24-19(23-17)20-10-14-5-4-8-26-14/h4-9,11H,10H2,1-3H3,(H2,20,22,23,24) |
InChI Key |
BELPWCBMMSLMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,11,13-Trimethyl-6-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12210863.png)
![(2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B12210878.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B12210883.png)
![2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B12210892.png)
![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B12210897.png)
![2-(3,4-dimethylphenoxy)-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12210905.png)
![N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12210908.png)
![5,11-dimethyl-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12210910.png)



![Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyri midin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate](/img/structure/B12210924.png)

![N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12210950.png)
